Fmoc-D-cys(tbu)-OH
CAS No.: 131766-22-8
Cat. No.: VC21540872
Molecular Formula: C22H25NO4S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 131766-22-8 |
---|---|
Molecular Formula | C22H25NO4S |
Molecular Weight | 399.5 g/mol |
IUPAC Name | (2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Standard InChI Key | IXAYZHCPEYTWHW-LJQANCHMSA-N |
Isomeric SMILES | CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Structure and Identity
Molecular Properties
Fmoc-D-cys(tbu)-OH, with the molecular formula C₂₂H₂₅NO₄S, has a molecular weight of 399.5 g/mol . The CAS registry number for this compound is 131766-22-8 . This molecule represents the D-isomer of cysteine with specific protecting groups attached to its functional moieties.
Nomenclature and Alternative Names
The compound is known by several systematic names in chemical literature:
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(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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D-Cysteine, S-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Fmoc-S-t-butyl-D-cysteine
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N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butyl)-D-cysteine
Structural Features
The molecular structure comprises three key components:
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D-cysteine core: The amino acid backbone with D-configuration at the alpha carbon
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9-Fluorenylmethyloxycarbonyl (Fmoc) group: Protects the α-amino group
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tert-Butyl (tBu) group: Protects the thiol side chain of cysteine
The SMILES notation for this compound is:
OC(=O)C@@HNC(=O)OCC4c5ccccc5-c6ccccc46
Role in Peptide Synthesis
Application in Solid-Phase Peptide Synthesis
Fmoc-D-cys(tbu)-OH plays a crucial role in the Fmoc/tBu strategy of solid-phase peptide synthesis. This strategy relies on orthogonal protection schemes where:
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The Fmoc group is removed under basic conditions (typically using piperidine in DMF)
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The tBu group remains stable during peptide chain elongation but is removable under acidic conditions during final cleavage
This orthogonality enables the controlled, stepwise synthesis of peptides containing cysteine residues .
Challenges in Cysteine-Containing Peptide Synthesis
The synthesis of cysteine-containing peptides presents unique challenges due to the reactivity of the thiol group. Without proper protection, the thiol can undergo various side reactions:
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Oxidation to sulfonic derivatives
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Formation of disulfide bridges
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Base-catalyzed elimination reactions leading to dehydroalanine (Dha)
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Michael addition reactions
These challenges are particularly pronounced when cysteine is at the C-terminal position, making proper protection strategies critical.
Chemical Reactivity and Stability
Acid-Lability Profile
The tert-butyl protecting group in Fmoc-D-cys(tbu)-OH is acid-labile, making it compatible with the standard Fmoc/tBu strategy used in SPPS. This protection group is typically removed during the final TFA cleavage step, which simultaneously removes other acid-labile protecting groups and cleaves the peptide from the solid support .
Base Stability
Comparative Analysis with Other Cysteine Derivatives
Common Cysteine Protecting Groups
Table 1: Comparison of Major Cysteine S-Protecting Groups Used in Fmoc SPPS
Protecting Group | Abbreviation | Removal Conditions | Notable Characteristics |
---|---|---|---|
tert-Butyl | tBu | TFA | Acid-labile, standard for Fmoc/tBu strategy |
Trityl | Trt | TFA | Most common, but prone to racemization at C-terminus |
Tetrahydropyranyl | Thp | TFA | Lower racemization than Trt, enhanced peptide solubility |
Diphenylmethyl | Dpm | TFA | Stable to 1-3% TFA, useful for regioselective disulfide formation |
Acetamidomethyl | Acm | I₂, Ag⁺, Tl³⁺ | TFA-stable, allows selective disulfide formation |
tert-Butylthio | StBu or tButhio | Reducing agents | Prevents oxidation, requires reducing conditions for removal |
Data compiled from search results
Recent Developments in Cysteine Protection
Recent research has introduced Fmoc-Cys(Thp)-OH as a valuable alternative to traditional protecting groups. Studies have shown that the tetrahydropyranyl (Thp) group provides superior results compared to Trt, Dpm, Acm, and StBu derivatives, with significantly lower racemization rates and reduced formation of N-piperidinyl-alanine during prolonged piperidine treatments .
The Thp-protected cysteine demonstrated only 0.74% racemization during DIPCDI/Oxyma Pure coupling, compared to 3.3% for Trt and 6.8% for Dpm protection. Additionally, peptides with Thp protection showed enhanced solubility compared to those with Trt protection .
Research Findings on Racemization
Racemization Studies
Racemization is a significant concern in cysteine chemistry, particularly for C-terminal cysteine residues. Research has investigated various coupling conditions to minimize this side reaction.
Table 2: Racemization Rates Under Different Coupling Conditions
Coupling Reagent | Additive | Base | Solvent | Racemization (%) |
---|---|---|---|---|
HCTU | 6-Cl-HOBt | DBU | DCM/DMF (1:1) | 1.5 |
HCTU | 6-Cl-HOBt | TMP | DCM/DMF (1:1) | 0.6 |
DIC | HOBt | — | DMF | 0.1 |
EDC · HCl | HOBt | — | DMF | 0.9 |
Data adapted from search result
This data demonstrates that carbodiimide-based coupling methods (DIC/HOBt) generally result in lower racemization rates compared to HCTU-based methods .
Structure-Activity Relationship in Peptide Synthesis
Fmoc Deprotection Stability Studies
Studies on the H-Thr-Ser-Cys-OH tripeptide have provided valuable insights into the stability of cysteine derivatives during peptide synthesis. When examining extended piperidine treatment (8-hour stress studies), researchers found that side reactions were less common during Fmoc removal after the incorporation of the first cysteine residue compared to subsequent amino acid incorporations .
Table 3: Analysis of Fmoc Removal Reactions in Cysteine Peptide Synthesis
Position of Fmoc Removal | Susceptibility to Side Reactions | Major Side Products |
---|---|---|
After Cys(Trt) incorporation | Lower | Minimal racemization |
After Ser(tBu) incorporation | Higher | Increased racemization, potential N-piperidinyl adducts |
After Thr(tBu) incorporation | Highest | Multiple side products, significant racemization |
Data synthesized from information in search result
Regioselective Disulfide Bond Formation
The strategic use of different protecting groups for cysteine residues enables regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. Research has demonstrated that using a combination of Dpm and Mmt sulfhydryl protecting groups can facilitate the regioselective synthesis of cyclic peptides containing two disulfide bridges .
The S-Dpm protection remains stable in 1-3% TFA conditions (unlike S-Trt which gradually cleaves), allowing selective deprotection strategies. This property enables the creation of the first disulfide bridge through selective removal of S-Mmt groups with dilute TFA on solid phase while maintaining S-Dpm protection. The second disulfide bridge can then be formed during the final TFA cleavage step .
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